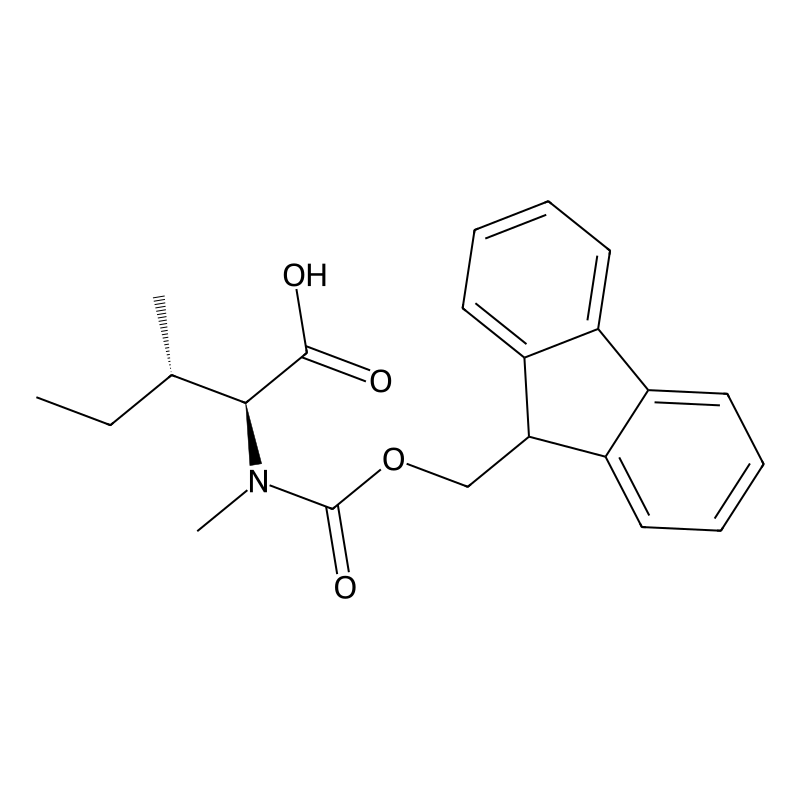

Fmoc-N-Me-Ile-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-N-Me-Ile-OH, also known as N-α-Fmoc-N-α-methyl-L-isoleucine, is a key building block used in peptide synthesis. It is a derivative of the amino acid L-isoleucine, where the N-terminal amine group is protected by a Fmoc (Fluorenylmethoxycarbonyl) group and the α-amino group is methylated. This specific modification allows for the controlled incorporation of N-methylated isoleucine residues into peptide sequences.

Peptide synthesis is a fundamental technique in various scientific fields, including:

- Drug discovery and development: Peptides can be designed to mimic natural signaling molecules or act as enzyme inhibitors, making them potential candidates for therapeutic interventions .

- Protein engineering: Fmoc-N-Me-Ile-OH can be used to introduce specific modifications into proteins, such as altering their stability, activity, or targeting. This allows researchers to study the structure-function relationships of proteins .

- Vaccine development: Peptides derived from specific pathogens can be used to stimulate the immune system, making them valuable tools in vaccine development .

Studies of Protein-Protein Interactions:

Fmoc-N-Me-Ile-OH can be used as a probe to study protein-protein interactions. By incorporating this modified amino acid into specific regions of a protein, researchers can investigate how these regions contribute to binding with other proteins. This information is crucial for understanding cellular processes and developing new drugs that target protein-protein interactions .

Investigation of Protein Folding and Stability:

The presence of a methyl group on the N-terminal amine of Fmoc-N-Me-Ile-OH can affect the folding and stability of the resulting peptide. Researchers can utilize this property to study the impact of N-methylation on protein conformation and function .

Fmoc-N-Methyl-Isoleucine, also known as Fmoc-N-Me-Ile-OH, is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen of the N-methyl isoleucine side chain. The compound has a molecular formula of and a molecular weight of approximately 367.44 g/mol. It is commonly utilized in peptide synthesis due to its ability to facilitate the formation of peptide bonds while protecting the amine group from undesired reactions during synthesis processes .

Research indicates that Fmoc-N-Methyl-Isoleucine derivatives exhibit significant biological activity, particularly in the realm of peptide inhibitors. They have been studied for their potential to inhibit various biological pathways, including those involved in malaria parasite invasion. The N-methyl substitution enhances the binding affinity and selectivity of these peptides towards their biological targets .

The synthesis of Fmoc-N-Methyl-Isoleucine typically involves several steps:

- Protection of Isoleucine: The amino group of isoleucine is protected using the Fmoc group.

- Methylation: The nitrogen atom is methylated using methyl iodide or another suitable methylating agent.

- Purification: The product is purified through techniques such as chromatography to obtain pure Fmoc-N-Methyl-Isoleucine.

This multi-step process ensures high yields and purity, essential for its application in further synthetic chemistry .

Fmoc-N-Methyl-Isoleucine finds applications across various fields:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis.

- Pharmaceutical Development: Used in creating peptide-based drugs with enhanced biological activity.

- Research: Employed in studies investigating protein interactions and enzyme mechanisms.

Its unique properties make it valuable for developing novel therapeutic agents .

Studies on Fmoc-N-Methyl-Isoleucine have focused on its interactions with biological macromolecules, particularly proteins and enzymes. These investigations often utilize techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance to elucidate binding affinities and interaction dynamics. The N-methyl substitution plays a crucial role in modulating these interactions, affecting both stability and specificity .

Several compounds share structural similarities with Fmoc-N-Methyl-Isoleucine, each exhibiting unique properties:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Fmoc-N-Methyl-Leucine | 103478-62-2 | Contains leucine; used similarly in peptide synthesis. |

| Fmoc-N-Methyl-Alanine | 138775-21-0 | Smaller side chain; alters binding properties. |

| Fmoc-N-Methyl-Valine | 138775-20-9 | Branched side chain; affects steric hindrance. |

These compounds are utilized similarly in peptide synthesis but differ in their side chains, influencing their biological activity and applications .

Fmoc-N-Me-Ile-OH, systematically named (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid, was developed as part of the broader evolution of Fmoc-protected amino acid derivatives for solid-phase peptide synthesis. The compound is officially registered under CAS number 138775-22-1 and is recognized by multiple synonyms including N-Fmoc-N-methyl-L-isoleucine, Fmoc-N-methyl-L-isoleucine, and N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-isoleucine. The nomenclature reflects its dual modification: the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the N-methylation of the isoleucine backbone.

The systematic development of this compound emerged from the need to incorporate N-methylated amino acids into peptide sequences while maintaining compatibility with standard Fmoc solid-phase peptide synthesis protocols. The compound's InChI key (IQIOLCJHRZWOLS-XOBRGWDASA-N) and SMILES notation (CCC@HC@@HN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) provide unambiguous structural identification for research and commercial applications.

Structural Significance: Fmoc Protecting Group and N-Methylation

The structural architecture of Fmoc-N-Me-Ile-OH incorporates two critical modifications that significantly impact its utility in peptide synthesis. The Fmoc protecting group, introduced by Louis Carpino in the early 1970s, provides base-labile protection of the amino group, enabling orthogonal protection strategies in peptide assembly. This group can be efficiently removed using mild basic conditions, typically with piperidine in dimethylformamide, without affecting acid-labile side-chain protecting groups.

The N-methylation modification introduces a methyl group on the peptide backbone nitrogen, fundamentally altering the conformational properties of the resulting peptide. This modification eliminates the hydrogen-bond donating capability of the amide nitrogen while introducing steric constraints that influence secondary structure formation. Research demonstrates that N-methylation can significantly enhance peptide stability against proteolytic degradation and improve membrane permeability, making it particularly valuable for developing therapeutic peptides.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₅NO₄ | |

| Molecular Weight | 367.44 g/mol | |

| Melting Point | 177-183°C | |

| Storage Temperature | 2-30°C | |

| Optical Rotation | [α]D²⁰ = -59 ± 2° (c=1 in DMF) | |

| Purity (Commercial) | ≥95% |

Historical Context in Peptide Chemistry

The development of Fmoc-N-Me-Ile-OH must be understood within the broader historical context of peptide synthesis methodology. The Fmoc protecting group strategy emerged as a revolutionary advancement over the earlier Boc (tert-butyloxycarbonyl) methodology, which required harsh acidic conditions for deprotection. The Fmoc approach, pioneered by Carpino and subsequently refined by Sheppard and Meienhofer, enabled the synthesis of acid-sensitive peptides and dramatically improved synthesis yields for complex sequences.

The integration of N-methylated amino acids into peptide synthesis represents a parallel development driven by the need to access naturally occurring peptide structures and to enhance the pharmacological properties of synthetic peptides. Early recognition of N-methylation's importance came from studies of cyclic peptides such as cyclosporin A, where N-methyl amino acids are critical for biological activity. The availability of Fmoc-protected N-methyl amino acids, including Fmoc-N-Me-Ile-OH, enabled synthetic access to these complex natural products and their analogs.

Statistical analysis of peptide synthesis laboratories demonstrates the dramatic shift toward Fmoc chemistry: while 50% of laboratories used Fmoc methodology in 1991, this percentage increased to 98% by 1994, largely due to the improved yields and milder reaction conditions. This transition coincided with the increasing availability of specialized Fmoc-protected building blocks, including N-methylated derivatives such as Fmoc-N-Me-Ile-OH.

Role in Bioactive Molecules

Fmoc-N-Me-Ile-OH plays a crucial role in the synthesis of several classes of bioactive molecules, with cyclosporin analogs representing perhaps the most significant application. Cyclosporin A, a clinically important immunosuppressive agent, contains multiple N-methylated amino acids, including N-methyl-L-isoleucine at position 4. The crystal structure of the calcineurin-cyclophilin-cyclosporin A complex reveals that N-methyl leucines 4 and 6 form critical contacts with the target protein, demonstrating the essential nature of N-methylation for biological activity.

Research on cyclosporin analogs has utilized Fmoc-N-Me-Ile-OH in the synthesis of compounds such as MeIle-4-CsA, which maintains binding to cyclophilin but lacks calcineurin inhibitory activity. These analogs have proven valuable for dissecting the mechanistic basis of cyclosporin's effects and for developing compounds with altered pharmacological profiles. Studies demonstrate that MeIle-4-CsA reproduces many of the cytoprotective effects of cyclosporin A while avoiding some of the toxicities associated with calcineurin inhibition.

Synthetic Approaches

Fluorenylmethoxycarbonyl Protection and N-Methylation Strategies

The synthesis of Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine represents a critical advancement in peptide chemistry, where the fluorenylmethoxycarbonyl protecting group serves as a base-labile amine protecting group that is particularly advantageous in solid-phase peptide synthesis [6]. The fluorenylmethoxycarbonyl group demonstrates remarkable stability toward acids and hydrolysis while maintaining selective removal capabilities through weak bases such as piperidine [6].

The N-methylation process typically employs the Biron-Kessler methodology, which has proven highly effective for preparing N-methylated amino acid derivatives [5] [7]. This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl, which renders the remaining nitrogen-hydrogen group acidic and susceptible to methylation [5]. The methodology utilizes a 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid strategy, enabling efficient methylation without interfering with subsequent synthesis steps [5].

Two primary alkylation strategies have been extensively compared in recent research: the use of dimethyl sulfate versus methyl iodide as methylating agents [5]. Both strategies demonstrate comparable effectiveness, with yields exceeding 70% and purities greater than 90% for N-methylated amino acid derivatives [5]. The methylation reaction proceeds through direct N-alkylation by treating the resin-bound amino acid with 1,8-diazabicyclo undec-7-ene along with the chosen alkylating agent [5].

A particularly noteworthy advancement involves the use of benzhydryl group protection for the temporary protection of carboxyl functions in N-nosyl-alpha-amino acids, followed by subsequent methylation with diazomethane [7]. This approach offers several beneficial features including simple preparation, stability to methylation conditions, and selective deprotection under mild conditions [7]. The overall procedure demonstrates high efficiency while maintaining the chiral integrity of amino acid precursors without requiring chromatographic purification of methylated products [7].

Lewis Acid-Catalyzed Synthesis via Oxazolidinones

Lewis acid-catalyzed methodologies have emerged as powerful tools for the synthesis of N-methyl amino acids through intermediate 5-oxazolidinones [10] [11]. These approaches utilize metal-based Lewis acids as catalysts, where the acids function as electron pair acceptors to increase substrate reactivity [18]. The methodology provides a unified approach to the synthesis of N-methyl derivatives through 5-oxazolidinones of the 20 common L-amino acids [10] [12].

The Lewis acid-catalyzed reductive opening of oxazolidinone rings has been developed as an environmentally more benign synthesis method [11]. This approach employs Lewis acid catalysis specifically for the reductive opening step, offering improved efficiency compared to traditional methods [11]. The process involves the formation of oxazolidinone intermediates followed by controlled ring opening under Lewis acid catalysis conditions [11].

Research has demonstrated that aluminum trichloride combined with diazomethane serves as an effective Lewis acid catalyzed N-methylation system for lipophilic α-amino acid methyl esters in solution phase [15]. The methodology involves amino acid methyl esters protected with the (9H-fluoren-9-yl)methanesulfonyl group, which can be removed under conditions identical to those used for fluorenylmethoxycarbonyl removal [15]. Significantly, this approach demonstrates absence of racemization during both the methylation reaction and protecting group removal steps [15].

The oxazolidinone-based approach has proven particularly effective for amino acids with reactive side chains that require protecting groups or specialized syntheses for side chain construction [10] [12]. This includes challenging amino acids such as serine, threonine, tyrosine, cysteine, methionine, tryptophan, asparagine, histidine, and arginine [10] [12]. The studies have provided improved methods for the preparation of N-methyl derivatives of these amino acids, making all 20 common L-amino acids available in suitable forms for both solid and solution-phase peptide synthesis [10] [12].

Solid-Phase vs. Solution-Phase Methods

The comparison between solid-phase and solution-phase methodologies reveals distinct advantages and limitations for each approach in the synthesis of Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine [19] [20] [23]. Solid-phase peptide synthesis, originally developed by Robert Bruce Merrifield, involves covalently binding molecules to a solid support material and synthesizing them step-by-step in a single reaction vessel [26].

Solid-phase synthesis offers several significant advantages including high efficiency and throughput, increased simplicity and speed, and the ability to drive reactions to completion through the use of excess reagents [26]. The method utilizes selective protecting group chemistry where building blocks are protected at all reactive functional groups, and the order of functional group reactions is controlled by the sequence of deprotection [26]. In solid-phase synthesis, excess soluble reagents can be removed by simple filtration and washing without manipulative losses [20].

The solid-phase approach for N-methylated amino acid synthesis demonstrates particular advantages when using 2-chlorotrityl chloride resin as a temporary protecting group [5]. This methodology enables efficient methylation of amino acids without interfering with subsequent synthesis steps while providing the advantage of reusability across multiple cycles of peptide synthesis [5]. The resin approach enhances cost-effectiveness and has potential for scalability to produce larger quantities of fluorenylmethoxycarbonyl-N-methyl amino acids [5].

Solution-phase peptide synthesis methods rely heavily on efficient coupling reagents to facilitate peptide bond formation between amino acids [23]. These reagents activate the carboxyl group of incoming amino acids, allowing reaction with the amino group of the growing peptide chain [23]. Carbodiimide-based reagents such as dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide represent widely used classes of coupling reagents favored for their efficiency and cost-effectiveness [23].

The Group-Assisted Purification chemistry represents an alternative solution-phase approach that avoids disadvantages of other methods regarding difficult scale-up and expenses of solid and soluble polymers [27]. This method can reduce solvent usage, silica gel consumption, energy requirements, and manpower while enabling convenient recovery and reuse of auxiliary components [27]. The approach proves environmentally friendly by substantially reducing waste production in both academic laboratories and industrial settings [27].

Recent developments have focused on eliminating solvent-intensive washing steps in solid-phase peptide synthesis [21]. Advanced methodologies demonstrate complete elimination of all solvent-intensive washing steps during each amino acid addition cycle, resulting in extremely fast, high purity, scalable processes with massive waste reduction up to 95% while requiring only 10-15% of the standard amount of base [21].

Analytical Characterization

Chromatographic Techniques (High Performance Liquid Chromatography, Liquid Chromatography Mass Spectrometry)

High Performance Liquid Chromatography represents the most popular analytical method for amino acid component analysis, particularly with the current focus on health food applications [29]. The methodology typically requires derivatization methods due to the inherent analytical challenges of amino acids, as most amino acids lack sufficient sensitivity and selectivity for direct ultraviolet detection [29].

For Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine analysis, pre-column derivatization methods prove particularly advantageous [29]. These approaches involve derivatizing amino acids before injection, followed by separation and detection of reaction products [29]. The method offers benefits including minimized reagent consumption through small reaction systems, increased sensitivity using expensive reagents with lower background levels, and tolerance for unreacted derivatizing reagent as long as chromatographic separation is achieved [29].

Recent optimization studies demonstrate successful underivatized amino acid chromatographic separation using gradient elution methods [28]. The high performance liquid chromatography-ultraviolet method achieves good separation within 25 minutes without pre- or post-derivatization [28]. The elution protocol begins with 100% phosphate buffer at pH 7.4 for 10 minutes, followed by linear acetonitrile concentration increase to 50% over 15 minutes at room temperature [28].

Liquid Chromatography Mass Spectrometry provides enhanced specificity and rapid detection capabilities compared to traditional ninhydrin-based methods [38]. The technique enables definitive differentiation of isomers and reduces susceptibility to ion suppression when appropriate chromatography is applied before ionization [38]. Two-dimensional liquid chromatography enables rapid and specific amino acid quantitation without derivatization by resolving isomers such as alloisoleucine, isoleucine, and leucine while reducing matrix effects [38].

Advanced liquid chromatography mass spectrometry methodologies for therapeutic peptides utilize chemically modified silica with hybrid charged C18 surfaces, providing alternate selectivity over traditional C18 columns and resulting in improved separation of peptide impurities [35]. The approach combines chromatographic separation, in-spectrum dynamic range, isotopic fidelity, and accurate mass for identification and impurity profiling [35].

| Parameter | High Performance Liquid Chromatography | Liquid Chromatography Mass Spectrometry |

|---|---|---|

| Detection Sensitivity | Moderate (requires derivatization) | High (direct detection possible) |

| Specificity | Good with proper derivatization | Excellent (mass-based identification) |

| Analysis Time | 25-45 minutes | 14.5 minutes per sample |

| Sample Preparation | Derivatization required | Minimal (5 minutes) |

| Isomer Differentiation | Limited | Excellent with proper chromatography |

Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine derivatives [36] [40]. The technique enables direct characterization of nitrogen metabolism in complex biological systems, particularly when employing 15N-labeled amino acids at reduced temperatures around -5°C to minimize line broadening effects [36].

For N-methylated amino acid analysis, 19F Nuclear Magnetic Resonance-based simultaneous detection methods using o-phthalaldehyde-based 19F labeling have been developed [40]. The methodology enables discrimination of amino acids based on chemical shift differences, allowing simultaneous detection without physical separation or isotope enrichment [40]. The chemical shifts of 19F-labeled amino acids differ significantly from each other and can be discriminated on 19F Nuclear Magnetic Resonance spectra [40].

Infrared spectroscopy applications for amino acid analysis focus on detecting structure and functional processes through specific side chain contributions [37]. Research examining individual amino acids including arginine, histidine, and lysine demonstrates that infrared absorbance measurements enable definition of optimal experimental conditions for amino acid characterization [37]. The technique proves particularly valuable for detecting positively charged side chain amino acids [37].

Near-infrared spectroscopy has emerged as a sequence-dependent analytical method for peptides [41]. Detailed analysis reveals different spectral patterns characteristic of different amino acid residues in the 6200-5700 and 5000-4200 cm⁻¹ regions, enabling amino acid identification based on characteristic patterns [41]. The method demonstrates clear spectral differences depending on amino acid species and sequences for tripeptide solutions [41].

Mass spectrometry characterization of N-methylated amino acids employs gas chromatography-mass spectrometry after ethyl chloroformate derivatization [39]. The electron ionization mass spectra show abundant molecular ion fragments with specific fragmentation patterns characteristic of N-methyl and N,N-dimethyl amino acid structures [39]. The detected fragment ions prove characteristic of molecular structure, enabling easy identification of studied compounds including isomeric and isobaric compounds [39].

High-resolution mass spectrometry provides definitive molecular weight confirmation through electrospray ionization time-of-flight analysis [5]. For Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine derivatives, calculated masses demonstrate excellent agreement with experimental values, with typical adduct formations including sodium and potassium complexes [5].

Physical Property Determination (Melting Point, Optical Rotation)

Amino acids demonstrate characteristically high melting points between 200-300°C due to their ionic properties [42] [43]. These compounds exist as crystalline solids with surprisingly elevated melting points considering their molecular size [43] [44]. The elevated melting behavior results from zwitterion formation, where internal hydrogen ion transfer occurs from the carboxyl group to the amino group, creating compounds with both negative and positive charges [44].

For Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine specifically, commercial specifications indicate melting points in the range of 177-183°C [1]. This represents typical behavior for protected amino acid derivatives, where the protecting group modifications influence the physical properties compared to free amino acids [1].

Recent advances in melting property determination employ Fast Scanning Calorimetry with heating rates up to 20,000 K per second to overcome decomposition issues during conventional slow heating [48]. This methodology enables accurate melting property measurement for amino acids that typically decompose before melting under standard conditions [48]. The technique provides melting properties data essential for predicting material properties such as aqueous solubility [48].

Optical rotation measurements for amino acids require rigorous control of concentration, solvent nature, and temperature [45] [49]. The optical rotation demonstrates complex pH-dependent behavior following Lutz-Jirgenson's rule, where optical rotation reaches minimum values in neutral aqueous solution and increases toward positive values with acid or alkali addition [45].

For Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine, the specific optical rotation is reported as [α]D²⁰ = -59 ± 2° (c=1 in dimethylformamide) [4]. This value represents the characteristic optical activity of the L-isoleucine derivative under standardized measurement conditions [4]. The negative rotation indicates laevorotatory behavior, consistent with L-amino acid configuration [49].

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 177-183°C | Standard atmospheric pressure | [1] |

| Optical Rotation | [α]D²⁰ = -59 ± 2° | c=1 in dimethylformamide | [4] |

| Molecular Weight | 367.44 g/mol | Calculated | [1] [2] |

| Solubility | Clearly soluble | 1 mmol in 2 mL dimethylformamide | [1] |

The measurement of optical rotation proves essential for determining optical purity and characterizing new amino acid derivatives [45]. Precise optical rotation determination requires standardized conditions including specific wavelengths (typically sodium D-line), controlled temperature (usually 20°C), and defined concentration and solvent systems [45] [49].

Purity and Stability Considerations

Purity assessment for Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine requires multiple analytical approaches to ensure product quality and synthetic efficiency [1] [5]. Commercial specifications typically demand purity levels of ≥95.0% by acidimetric analysis, ≥97% by thin-layer chromatography, and ≥97.0% by high performance liquid chromatography [1]. These stringent requirements reflect the critical importance of high purity for successful peptide synthesis applications [1].

Enantiomeric purity represents a particularly crucial parameter, with specifications requiring ≥99.5% enantiomeric excess [1]. This high standard ensures that racemization has not occurred during synthesis or storage, maintaining the stereochemical integrity essential for biological activity [1]. Water content must be controlled to ≤1.0% to prevent hydrolysis and maintain product stability [1].

Stability considerations for N-methylated amino acids demonstrate complex dependencies on amino acid composition and storage conditions [51] [52]. Research investigating amino acid stability in serum samples reveals that approximately 54.84% and 58.06% of detectable amino acids are altered during storage at 4°C and 22°C respectively [51]. Peptides containing asparagine, glutamine, cysteine, methionine, and tryptophan prove particularly unstable when stored in solution [52].

The shelf life of peptide solutions containing N-methylated amino acids remains limited, with optimal storage requiring sterile buffers at pH 5-6 and freezing of aliquots [52]. Storage at -20°C or colder proves optimal, while repeated freeze-thaw cycles should be avoided as they can degrade peptides [52]. For solid amino acid derivatives, storage at 2-30°C under appropriate conditions maintains stability [1].

Specific degradation pathways affect different amino acid residues through various mechanisms [52]. Hydrolysis represents a significant concern for peptides containing aspartic acid residues, which are susceptible to dehydration forming cyclic imide intermediates [52]. The presence of aspartic acid-proline sequences proves particularly problematic, as acid-catalyzed cyclic imide formation can result in peptide chain cleavage [52].

N-methylation significantly impacts peptide stability against proteolytic degradation [53] [56]. Research demonstrates that N-methylated amino acid containing peptides often show higher stability against proteolytic degradation and increased membrane permeability compared to non-methylated peptides [56]. However, the effect varies considerably depending on specific amino acid sequences and methylation patterns [53].

Stock solution stability studies for amino acid derivatives reveal that solutions stored at 4°C maintain better stability compared to room temperature storage [50]. Visual inspection after extended storage periods shows that properly stored solutions remain clear and transparent with no adverse interactions with storage containers [50]. However, amino acid solutions stored at room temperature for extended periods may show yellowing and signs of detrimental changes [50].

| Storage Condition | Stability Period | Degradation Rate | Recommendations |

|---|---|---|---|

| Solid form, 2-30°C | Long-term stable | Minimal | Standard storage condition |

| Solution, 4°C | 6 weeks | Low | Suitable for short-term use |

| Solution, 22°C | 2-4 weeks | Moderate | Not recommended |

| Frozen, -20°C | Extended | Very low | Optimal for solution storage |

Quality control measures must account for potential impurities that may not interfere with peptide synthesis processes [5]. For Fluorenylmethoxycarbonyl-N-Methyl-Isoleucine derivatives, impurities lacking carboxylic end groups typically do not interfere with peptide synthesis [5]. However, partial deprotection of protecting groups may occur during synthesis or storage, requiring careful monitoring through analytical methods [5].